Cas no 2411220-80-7 (2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride)
2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride
- 2411220-80-7
- 2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride
- EN300-7535919
- Z4173258004
-
- Inchi: 1S/C8H8BrF2NO.ClH/c9-6-1-3-7(4-2-6)13-8(10,11)5-12;/h1-4H,5,12H2;1H
- InChI Key: XIHILUGXNQJDPW-UHFFFAOYSA-N
- SMILES: BrC1C=CC(=CC=1)OC(CN)(F)F.Cl
Computed Properties
- Exact Mass: 286.95241g/mol
- Monoisotopic Mass: 286.95241g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 160
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 35.2Ų
2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7535919-0.05g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 0.05g |
$249.0 | 2025-03-10 | |
| Enamine | EN300-7535919-0.1g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 0.1g |
$372.0 | 2025-03-10 | |
| Enamine | EN300-7535919-0.25g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 0.25g |
$530.0 | 2025-03-10 | |
| Enamine | EN300-7535919-0.5g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 0.5g |
$835.0 | 2025-03-10 | |
| Enamine | EN300-7535919-1.0g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 1.0g |
$1070.0 | 2025-03-10 | |
| Enamine | EN300-7535919-2.5g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 2.5g |
$2100.0 | 2025-03-10 | |
| Enamine | EN300-7535919-5.0g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 5.0g |
$3105.0 | 2025-03-10 | |
| Enamine | EN300-7535919-10.0g |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95.0% | 10.0g |
$4606.0 | 2025-03-10 | |
| 1PlusChem | 1P027YYQ-50mg |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95% | 50mg |
$359.00 | 2024-05-22 | |
| 1PlusChem | 1P027YYQ-100mg |
2-(4-bromophenoxy)-2,2-difluoroethan-1-amine hydrochloride |
2411220-80-7 | 95% | 100mg |
$522.00 | 2024-05-22 |
2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride Related Literature
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Yaling Zhang,Chunhui Dai,Shiwei Zhou,Bin Liu Chem. Commun., 2018,54, 10092-10095
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
Additional information on 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride
Introduction to 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride (CAS No: 2411220-80-7)
2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No) 2411220-80-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of derivatives characterized by its unique structural features, which include a brominated phenyl ring, a difluoroethylamine moiety, and its salt form as hydrochloride. The combination of these structural elements imparts distinct chemical and pharmacological properties, making it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride consists of a benzene ring substituted with a bromine atom at the para position relative to the phenoxy group. This phenoxy group is linked to a central carbon atom, which is further connected to two fluorine atoms and an amine group. The presence of fluorine atoms is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability, lipophilicity, and binding affinity of a molecule. The amine functionality not only contributes to the compound's basicity but also serves as a potential site for hydrogen bonding interactions with biological targets.
The hydrochloride salt form of this compound enhances its solubility in aqueous systems, which is a critical factor for formulation development in pharmaceutical applications. Solubility plays a pivotal role in determining the bioavailability and therapeutic efficacy of a drug, and thus compounds like 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride are often optimized for improved solubility profiles.
In recent years, there has been growing interest in the development of novel compounds that incorporate both bromine and fluorine substituents due to their ability to modulate biological activity. Brominated aromatic compounds are known for their utility as intermediates in the synthesis of active pharmaceutical ingredients (APIs), while fluorinated analogs have been extensively studied for their potential to enhance drug properties such as metabolic stability and receptor binding affinity. The integration of these elements into a single molecular framework presents an opportunity to exploit synergistic effects that could lead to the discovery of more effective therapeutic agents.
One of the most compelling aspects of 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride is its potential application in the development of small-molecule inhibitors targeting various biological pathways. The bromophenoxy group suggests possible interactions with proteins that typically involve aromatic π-stacking or halogen bonding interactions. These types of interactions are frequently exploited in drug design to achieve high specificity and affinity. Additionally, the difluoroethylamine moiety may contribute to favorable pharmacokinetic properties by influencing solubility and metabolic clearance rates.
Recent advancements in computational chemistry and structure-based drug design have enabled researchers to predict the binding modes of such compounds with greater accuracy. By leveraging molecular docking studies and quantum mechanical calculations, scientists can identify how 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride might interact with potential biological targets such as kinases, transcription factors, or other enzymes involved in disease pathways. These computational approaches have accelerated the discovery process by allowing virtual screening of large libraries of compounds before experimental validation.
The pharmaceutical industry has increasingly recognized the importance of fluorinated and brominated compounds in drug development due to their ability to enhance drug-like properties. For instance, fluorine atoms can improve metabolic stability by preventing oxidative degradation by cytochrome P450 enzymes. Similarly, bromine atoms can serve as handles for further chemical modifications during synthetic routes, providing flexibility in designing more complex molecules. The combination of these elements in 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride makes it an intriguing candidate for further investigation.
Current research efforts are focused on exploring the pharmacological profile of 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride through both in vitro and in vivo studies. In vitro assays can provide initial insights into its interaction with biological targets by measuring binding affinities or enzymatic activities. In vivo studies extend this evaluation by assessing pharmacokinetic parameters such as absorption, distribution, metabolism, excretion (ADME), and toxicity (TOX). These studies are essential for determining whether the compound has sufficient therapeutic potential to proceed to clinical trials.
The synthesis of 2-(4-Bromophenoxy)-2,2-difluoroethanamine;hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps may include nucleophilic substitution reactions at the brominated phenyl ring followed by functional group transformations at the central carbon atom. The introduction of fluorine atoms typically requires specialized reagents or conditions due to their high reactivity and sensitivity.
The hydrochloride salt form is synthesized by treating the free base form of (4-bromo-phenyloxy)-N,N-difluoroethylamine with hydrochloric acid under controlled conditions. This process ensures that the amine group is protonated, forming a stable salt that enhances crystallinity and storage stability. The resulting hydrochloride salt is then purified through recrystallization or other suitable techniques before being characterized using spectroscopic methods such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
In conclusion,(4-bromo-phenyloxy)-N,N-difluoroethylamine hydrochloride (CAS No: 2411220-80-7) represents an interesting compound with potential applications in pharmaceutical research. Its unique structural features—combining brominated aromatic rings with fluorinated aliphatic chains—make it a promising candidate for further exploration in drug discovery programs targeting various therapeutic areas. As computational methods continue to advance alongside experimental techniques,(4-bromo-phenyloxy)-N,N-difluoroethylamine hydrochloride may play a significant role in developing next-generation therapeutics designed for improved efficacy and safety profiles.
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